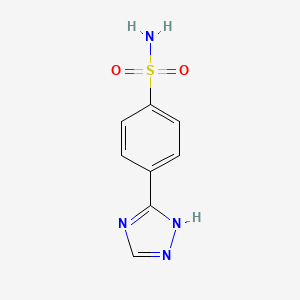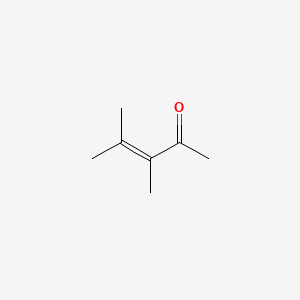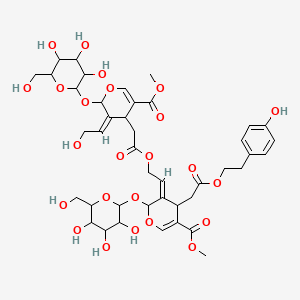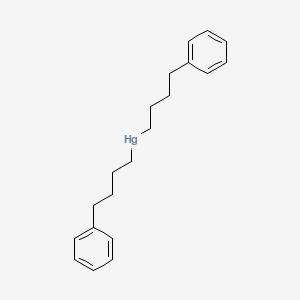![molecular formula C12H22 B14748417 Spiro[4.7]dodecane CAS No. 1197-84-8](/img/structure/B14748417.png)
Spiro[4.7]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.7]dodecane: is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound has a molecular formula of C12H22 and is known for its stability and interesting chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.7]dodecane typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,6-dibromohexane with sodium or potassium tert-butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may also be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Spiro[4.7]dodecane is used as a building block in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules and materials .
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry. These derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of high-density fuels and lubricants.
Mecanismo De Acción
The mechanism of action of Spiro[4.7]dodecane and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can enhance binding affinity and selectivity .
Comparación Con Compuestos Similares
- Spiro[5.6]dodecane
- Spiro[4.5]decane
- Spiro[5.5]undecane
Comparison: Spiro[4.7]dodecane is unique due to its specific ring size and stability. Compared to Spiro[5.6]dodecane, it has a smaller ring size, which can influence its reactivity and physical properties. Spiro[4.5]decane and Spiro[5.5]undecane also differ in ring size and may exhibit different chemical behaviors .
Propiedades
Número CAS |
1197-84-8 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
spiro[4.7]dodecane |
InChI |
InChI=1S/C12H22/c1-2-4-8-12(9-5-3-1)10-6-7-11-12/h1-11H2 |
Clave InChI |
WNHBZUBVGXTMEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CCC1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
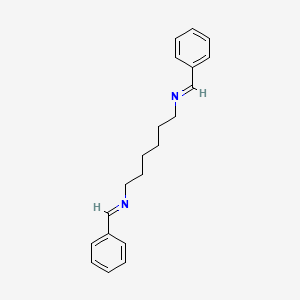
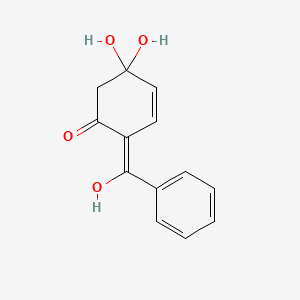
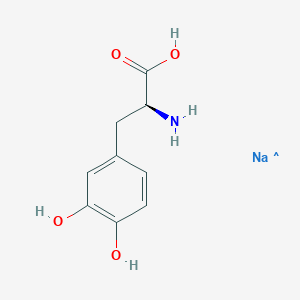
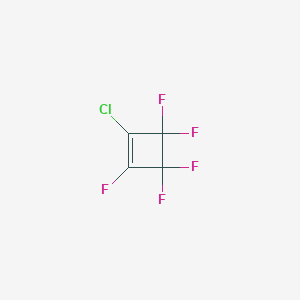
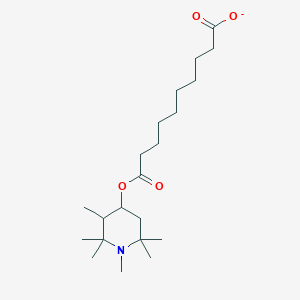
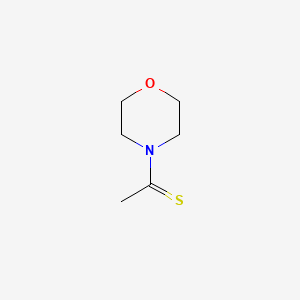
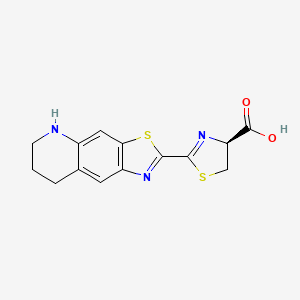
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
